molecular formula C11H10N2O B560727 1-Benzyl-1H-pyrazole-5-carbaldehyde CAS No. 102808-00-4

1-Benzyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B560727
CAS No.: 102808-00-4
M. Wt: 186.214
InChI Key: QVFOGVWPMHSDGJ-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with a benzyl group at the nitrogen atom and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of benzylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents

Major Products:

    Oxidation: 1-Benzyl-1H-pyrazole-5-carboxylic acid

    Reduction: 1-Benzyl-1H-pyrazole-5-methanol

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

1-Benzyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Benzyl-1H-pyrazole-3-carbaldehyde
  • 1-Phenyl-1H-pyrazole-5-carbaldehyde
  • 1-Benzyl-3-methyl-1H-pyrazole-5-carbaldehyde

Comparison: 1-Benzyl-1H-pyrazole-5-carbaldehyde is unique due to the specific positioning of the benzyl and aldehyde groups, which influence its reactivity and biological activity. Compared to 1-Benzyl-1H-pyrazole-3-carbaldehyde, the 5-carbaldehyde derivative may exhibit different reactivity patterns in electrophilic and nucleophilic reactions. The presence of the benzyl group at the nitrogen atom enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .

Properties

IUPAC Name

2-benzylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-9-11-6-7-12-13(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFOGVWPMHSDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652309
Record name 1-Benzyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102808-00-4
Record name 1-Benzyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1H-pyrazole-5-carbaldehyde
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